molecular formula C20H16N2O3S B2572415 N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921836-83-1

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2572415
CAS No.: 921836-83-1
M. Wt: 364.42
InChI Key: DAMCDDPIMVQQFR-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an oxoindoline moiety and a biphenyl sulfonamide group. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the biphenyl sulfonamide group: This step involves the coupling of the oxoindoline core with a biphenyl sulfonamide derivative using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Biology: The compound is used in studies related to cell cycle regulation and apoptosis.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide: This compound shares a similar structure but has a carboxamide group instead of a sulfonamide group.

    Indole derivatives: Various indole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20-13-16-12-17(8-11-19(16)21-20)22-26(24,25)18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMCDDPIMVQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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